![molecular formula C17H22N2O3S B5867300 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 is a small molecule that has been synthesized and characterized for its biochemical and physiological effects.
作用机制
CNB-001 exerts its neuroprotective effects by modulating multiple signaling pathways in the brain. CNB-001 has been found to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the reduction of oxidative stress. CNB-001 has also been found to inhibit the NF-κB pathway, which is responsible for the upregulation of pro-inflammatory cytokines and the promotion of apoptosis.
Biochemical and Physiological Effects
CNB-001 has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
实验室实验的优点和局限性
CNB-001 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been found to have low toxicity and good pharmacokinetic properties. However, there are also limitations to lab experiments using CNB-001. The synthesis of CNB-001 is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. In addition, the cost of synthesizing CNB-001 can be high.
未来方向
There are several future directions for research on CNB-001. One potential direction is to investigate the potential therapeutic applications of CNB-001 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the potential use of CNB-001 as a neuroprotective agent in other organs such as the heart and liver. Further research is also needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, CNB-001 is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders. Further research is needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
合成方法
CNB-001 is synthesized by a multistep reaction involving the reaction of 2-(1-cyclohexen-1-yl)ethanol with 4-nitrobenzyl chloride to form 2-(1-cyclohexen-1-yl)ethyl 4-nitrobenzyl ether. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to form CNB-001.
科学研究应用
CNB-001 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-11-10-14-4-2-1-3-5-14)13-23-12-15-6-8-16(9-7-15)19(21)22/h4,6-9H,1-3,5,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLJEVWWJRDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。